molecular formula C18H14Cl2O4 B13941427 (+)-Indacrinone CAS No. 57297-16-2

(+)-Indacrinone

Cat. No.: B13941427
CAS No.: 57297-16-2
M. Wt: 365.2 g/mol
InChI Key: PRKWVSHZYDOZLP-SFHVURJKSA-N
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Description

(+)-Indacrinone is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Indacrinone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.

    Chiral resolution: The racemic mixture of Indacrinone is then subjected to chiral resolution to obtain the desired enantiomer, this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-Indacrinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(+)-Indacrinone has been extensively studied for its applications in various fields:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Research has explored its effects on ion transport and cellular signaling pathways.

    Medicine: It has potential therapeutic applications in treating hypertension, edema, and other conditions related to fluid retention.

    Industry: this compound is used in the development of diuretic drugs and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of (+)-Indacrinone involves the inhibition of sodium and chloride ion reabsorption in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The molecular targets include ion transporters and channels in the kidney, which are crucial for maintaining electrolyte balance and blood pressure.

Comparison with Similar Compounds

(+)-Indacrinone can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide. While all these compounds promote diuresis, this compound is unique in its chiral nature and specific mechanism of action. Similar compounds include:

    Furosemide: A loop diuretic that inhibits the sodium-potassium-chloride cotransporter.

    Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride symporter.

    Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors.

Properties

CAS No.

57297-16-2

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

IUPAC Name

2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1

InChI Key

PRKWVSHZYDOZLP-SFHVURJKSA-N

Isomeric SMILES

C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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